n-(3-Bromo-4-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUMPSIXWJTNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279839 | |
| Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-78-8 | |
| Record name | NSC14286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-bromo-4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of N 3 Bromo 4 Hydroxyphenyl Acetamide
Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Reactions
The reactivity of the benzene (B151609) ring in N-(3-Bromo-4-hydroxyphenyl)acetamide towards substitution reactions is controlled by the electronic effects of its substituents: the hydroxyl (-OH), acetamide (B32628) (-NHCOCH₃), and bromo (-Br) groups.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The substituents already present on the ring determine the rate and position of the incoming electrophile. The activating and directing effects of the groups on this compound are summarized below.
Hydroxyl (-OH) group: This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It directs incoming electrophiles to the ortho and para positions.
Acetamide (-NHCOCH₃) group: This group is also activating, though less so than the hydroxyl group. The nitrogen atom's lone pair can be delocalized into the ring, but this effect is somewhat diminished by delocalization towards the adjacent carbonyl oxygen. It also directs electrophiles to the ortho and para positions.
Interactive Table: Directing Effects of Substituents for Electrophilic Attack The table below indicates the positions on the aromatic ring that are activated for electrophilic substitution by each functional group.
| Substituent (Position) | Type | Directs Electrophile To |
|---|---|---|
| -NHCOCH₃ (C1) | Activating, o,p-director | C2, C6, C4 (occupied) |
| -Br (C3) | Deactivating, o,p-director | C2, C4 (occupied), C5 |
Based on this analysis, the most probable sites for electrophilic substitution are C2 and C5, as they are activated by at least two of the directing groups. Given that the hydroxyl group is the strongest activator, the C5 position is particularly favored. Reactions such as nitration, further halogenation, or sulfonation would be expected to yield products substituted at these positions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov This reaction typically requires the presence of strong electron-withdrawing groups to make the ring electron-deficient and susceptible to nucleophilic attack. nih.gov The aromatic ring of this compound is substituted with electron-donating groups (-OH and -NHCOCH₃), making it electron-rich. Consequently, the molecule is not expected to undergo SNAr reactions under standard conditions. The bromine atom is unlikely to be displaced by a nucleophile unless the electronic nature of the ring is significantly altered, for instance, by the introduction of powerful electron-withdrawing groups like nitro groups.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can readily participate in reactions following deprotonation. Its oxygen atom acts as a potent nucleophile, enabling transformations such as esterification and etherification.
Esterification
The hydroxyl group can be converted into an ester through reaction with an acylating agent, such as an acyl halide or an acid anhydride. A patented process demonstrates a similar transformation for the closely related compound N-(4'-hydroxyphenyl)acetamide. google.com In this type of reaction, the N-(hydroxyphenyl)acetamide is reacted with an acyl halogenide, often in the presence of a base like pyridine, to yield the corresponding ester. google.com This reaction proceeds by nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification (Williamson Ether Synthesis)
The phenolic proton can be removed by a base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic Williamson ether synthesis to form an ether. This is a common and efficient method for converting phenols to their corresponding ethers.
Interactive Table: Representative Reactions of the Phenolic -OH Group This table outlines common transformations involving the hydroxyl group of this compound.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acyl chloride (R-COCl), Pyridine | Phenyl Ester |
Chemical Transformations of the Acetamide Functional Group
The acetamide side chain offers further opportunities for chemical modification, primarily through reactions involving the amide bond itself.
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically with heating. nih.gov
Acid-catalyzed hydrolysis: Treatment with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water leads to the cleavage of the amide bond, yielding 3-bromo-4-hydroxyaniline and acetic acid.
Base-catalyzed hydrolysis: Heating with a strong aqueous base (e.g., NaOH, KOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This process also results in the cleavage of the amide bond, forming the sodium or potassium salt of acetic acid and 3-bromo-4-hydroxyaniline.
While amide hydrolysis is the most common transformation, other modifications are theoretically possible, such as reduction of the amide to an amine using powerful reducing agents like lithium aluminum hydride, although such reactions may also affect other parts of the molecule.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.com The enolate is typically formed by deprotonating the α-carbon (the carbon adjacent to the carbonyl group) of an aldehyde or ketone. wikipedia.orgwikipedia.org
This compound itself is not a typical substrate for an aldol condensation. The acetamide functional group does not possess the reactivity profile of an aldehyde or ketone required for the reaction. While the methyl group of the acetyl moiety has α-protons, they are significantly less acidic than those of aldehydes or ketones and are not readily removed by common bases like hydroxide or alkoxides.
However, the potential for a related reaction exists under specific, non-standard conditions. In a directed aldol-type reaction, a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could potentially deprotonate the methyl group to form an enolate. This highly reactive enolate could then, in theory, act as a nucleophile and add to an electrophilic carbonyl compound, such as an aldehyde (e.g., benzaldehyde), that is added to the reaction mixture. This would be considered a crossed aldol reaction, but it would require stringent anhydrous conditions and powerful reagents not typical for standard aldol condensations. masterorganicchemistry.com
Complexation Studies: Interaction with Metal Ions
This compound possesses multiple heteroatoms with lone pairs of electrons—specifically, the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amide group. openaccessjournals.com These sites can act as donors, allowing the molecule to function as a ligand and form coordination complexes with various metal ions.
Studies on the analogous compound N-(4-hydroxyphenyl)acetamide (paracetamol) have shown that it can effectively bind to metal ions like iron(III). openaccessjournals.comopenaccessjournals.com Research indicates that N-(4-hydroxyphenyl)acetamide acts as a bidentate ligand, meaning it binds to the metal center through two donor atoms simultaneously to form a stable chelate ring. openaccessjournals.com The coordination has been confirmed to occur through the lone pair of electrons on the oxygen atom of the phenolic (-OH) group and the nitrogen atom of the amide (-NH) group. openaccessjournals.comopenaccessjournals.com Another potential coordination mode involves the oxygen of the hydroxyl group and the oxygen of the carbonyl group. openaccessjournals.com
The complexation with Fe(III) ions was found to have a 2:1 stoichiometry in favor of the ligand. openaccessjournals.com The formation of the complex can be monitored by spectroscopic methods, which show characteristic shifts in absorption bands upon coordination.
Interactive Table: Spectroscopic Data for Fe(III)-N-(4-hydroxyphenyl)acetamide Complex Data from a study on the unbrominated analogue, N-(4-hydroxyphenyl)acetamide, illustrating the changes upon complexation with Fe(III). Similar behavior would be expected for the bromo-derivative. openaccessjournals.com
| Spectroscopic Method | Observation in Free Ligand | Observation in Fe(III) Complex | Interpretation |
|---|---|---|---|
| FTIR (ν N-H) | Band present | Wave number shifts to 3187.41 cm⁻¹ | Indicates interaction of the amide nitrogen with Fe(III) |
| FTIR (ν O-H) | Band present | Band disappears | Indicates deprotonation and coordination of the hydroxyl oxygen with Fe(III) |
The formation of such metal complexes can enhance the stability of the compound and is a significant area of research in medicinal and coordination chemistry. openaccessjournals.com
Structural Elucidation and Spectroscopic Characterization of N 3 Bromo 4 Hydroxyphenyl Acetamide
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic techniques are instrumental in elucidating the molecular framework of N-(3-bromo-4-hydroxyphenyl)acetamide by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For this compound, ¹H NMR spectroscopy identifies the distinct types of protons and their neighboring atoms. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals signals corresponding to the aromatic protons, the amide proton, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. rsc.org The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) are key to assigning these signals. For instance, the aromatic protons exhibit characteristic splitting patterns (doublet, doublet of doublets) due to their coupling with adjacent protons on the benzene (B151609) ring. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, including the carbonyl carbon of the amide, the methyl carbon, and the six carbons of the substituted phenyl ring. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, hydroxyl, and acetamido substituents.
Detailed NMR data are summarized in the tables below. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) rsc.org
Chemical Shift (δ) [ppm]
Multiplicity
Coupling Constant (J) [Hz]
Assignment
Structure Activity Relationship Sar Studies of N 3 Bromo 4 Hydroxyphenyl Acetamide Derivatives
Elucidating the Role of the Bromine Atom in Biological Activity
The presence and position of a bromine atom on the phenyl ring of N-(3-bromo-4-hydroxyphenyl)acetamide play a significant role in modulating its biological effects. Halogen atoms, particularly bromine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target proteins.
Research on various bromophenol derivatives has demonstrated that bromination can either enhance or decrease biological activity depending on the specific context. For instance, in some classes of compounds, the bromine atom contributes to increased potency by forming halogen bonds with the target protein, a type of non-covalent interaction that can enhance binding affinity. Studies on substituted phenyl chloroacetamides have shown that halogenated derivatives, including a 3-bromophenyl analog, were among the most active against certain bacterial strains due to increased lipophilicity, which facilitates passage through the bacterial cell membrane. nih.gov
Conversely, in other contexts, the introduction of a bromine atom may not be a determining factor for activity or could even be slightly detrimental. nih.gov The antioxidant activity of bromophenols, for example, is significantly influenced by the position of the bromine atoms, especially in scaffolds containing a single hydroxyl group. nih.gov
The table below summarizes the effect of bromine substitution on the antimicrobial activity of some N-phenylacetamide derivatives, illustrating the varied impact of this halogen.
| Compound | Substitution | Target Organism | Activity |
| N-(3-bromophenyl) chloroacetamide | 3-Bromo | Staphylococcus aureus | High |
| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | Staphylococcus aureus | High |
| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | Staphylococcus aureus | High |
| N-phenylacetamide | Unsubstituted | Staphylococcus aureus | Lower |
This table is illustrative and compiled from findings on related chloroacetamide structures to infer the potential role of halogenation. nih.gov
Investigating the Significance of the Hydroxyl Group in Molecular Recognition
The phenolic hydroxyl group at the 4-position of this compound is a key functional group that can significantly influence its biological activity through various mechanisms. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of enzymes and receptors.
In many biologically active phenolic compounds, the hydroxyl group is essential for their mechanism of action. For instance, in the context of antioxidant activity, the hydroxyl group can donate a hydrogen atom to neutralize free radicals. The position of the hydroxyl group is also critical; for example, a para-hydroxyl group, as seen in this compound, is a common feature in many potent antioxidant and anti-inflammatory agents. openaccessjournals.com The molecule N-(4-hydroxyphenyl)acetamide (paracetamol) itself relies on its hydroxyl group for its therapeutic effects, and this group is also involved in its metabolism. openaccessjournals.com
Furthermore, the hydroxyl group can participate in metal chelation, which can be a component of the antioxidant mechanism of some phenolic compounds. The presence of a catechol (dihydroxy) group in some bromophenols has been shown to be important for their high scavenging capacity of free radicals in aqueous media. researchgate.netrsc.org While this compound is not a catechol, the principle of the hydroxyl group's importance in such interactions remains relevant.
The table below illustrates the importance of the hydroxyl group for the enzyme inhibitory activity of related phenolic compounds.
| Compound | Functional Group | Enzyme Target | IC50 (µM) |
| 2-(3-benzoyl-4-hydroxy...)-N-(2-bromophenyl) acetamide (B32628) (FA2) | Hydroxyl present | α-glucosidase | 5.17 |
| Acarbose (Reference) | Multiple hydroxyls | α-glucosidase | 58.8 |
This data is from a study on a different, more complex acetamide derivative (FA2), but it highlights the potent enzyme inhibition often associated with hydroxylated aromatic structures. nih.gov
Impact of the Acetamide Linker on Ligand-Target Interactions
The acetamide linker in this compound, consisting of an amide bond and an acetyl group, is another critical determinant of its biological activity. This linker provides a specific spatial arrangement and electronic distribution that influences how the molecule binds to its biological targets. The amide group itself is a key structural motif in many drugs, capable of forming hydrogen bonds that stabilize the ligand-target complex.
Modifications to the acetamide linker can drastically alter the compound's biological profile. For example, changing the length of the alkyl chain of the acyl group or substituting the methyl group with other functionalities can affect the molecule's flexibility, conformation, and ability to fit into a binding pocket. Studies on other acetamide-containing scaffolds have shown that even subtle changes in this region can lead to significant differences in activity. For instance, in a series of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety, variations in the substituent on the phenyl ring attached to the amide nitrogen led to a range of antibacterial activities. nih.gov
Furthermore, the amide bond's stability towards hydrolysis is a key factor in the pharmacokinetic profile of such compounds. The electronic environment of the phenyl ring, influenced by the bromine and hydroxyl substituents, can, in turn, affect the reactivity of the acetamide group. The interaction of the acetamide moiety of novel isopropylquinazolinones with histidine residues in the binding site of tyrosinase has been shown to be crucial for their inhibitory activity. nih.gov
The following table presents data on how modifications to the amide-containing side chain can affect the biological activity of related compounds.
| Compound ID | Modification on Acetamide Linker | Biological Target | Activity (IC50) |
| 7i | N-benzylacetamide | Heme Oxygenase-1 | 0.9 µM |
| 7l | N-(4-chlorobenzyl)acetamide | Heme Oxygenase-1 | Comparable to 7i |
| 7p | N-(4-bromobenzyloxybenzyl)acetamide | Heme Oxygenase-1 | 8.0 µM |
This table is based on acetamide-based Heme Oxygenase-1 inhibitors and is used to illustrate the impact of linker modifications. nih.gov
Positional Isomerism and its Influence on Bioactivity Profiles
For instance, moving the bromine atom from the 3-position (ortho to the hydroxyl group) to other positions would create isomers with potentially distinct biological activities. Theoretical studies on bromophenols have shown that the position of the bromine atom significantly influences their antioxidant activity, particularly in molecules with a single hydroxyl group. nih.gov The ortho-bromination of phenols is a common synthetic step in the creation of biologically active molecules. researchgate.net
Similarly, the position of the hydroxyl group is crucial. While this compound has a para-hydroxyl group, an isomer with a meta-hydroxyl group (N-(3-bromo-5-hydroxyphenyl)acetamide) or an ortho-hydroxyl group (N-(3-bromo-2-hydroxyphenyl)acetamide) would likely exhibit different biological profiles due to altered hydrogen bonding capabilities and steric hindrance. For example, in a study of 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position was found to be important for anticancer potential, and bromination at different positions on the quinoline (B57606) ring led to varied cytotoxic effects. researchgate.net
The table below shows hypothetical variations in activity based on the positional isomerism of a bromophenol, which can be extrapolated to understand the potential impact on this compound.
| Isomer | Substitution Pattern | Predicted Antioxidant Activity |
| 2-Bromophenol | ortho | High |
| 3-Bromophenol | meta | Moderate |
| 4-Bromophenol | para | High |
This table is based on general principles of bromophenol antioxidant activity and is for illustrative purposes. nih.gov
Comparative SAR Analysis with Related Phenolic Amides and Bromophenols
To gain a deeper understanding of the SAR of this compound, it is instructive to compare its structural features and biological activities with those of related phenolic amides and bromophenols.
Phenolic Amides: The most direct comparison can be made with N-(4-hydroxyphenyl)acetamide (paracetamol). The addition of a bromine atom at the 3-position introduces steric bulk and alters the electronic properties of the phenyl ring. This modification would be expected to change its interaction with cyclooxygenase (COX) enzymes, the primary targets of paracetamol. The bromine atom could potentially enhance binding to certain targets through halogen bonding or, conversely, introduce steric hindrance that prevents optimal binding. Furthermore, the lipophilicity is increased with the introduction of bromine, which could affect its ability to cross biological membranes.
Bromophenols: Simple bromophenols have been extensively studied and are known to possess a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.gov The antioxidant activity of bromophenols is well-documented and is attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The presence and position of bromine atoms can modulate this activity. nih.gov By adding an acetamide group to a bromophenol scaffold, as in this compound, the molecule gains additional hydrogen bonding capabilities and a different polarity profile, which could lead to interactions with a different set of biological targets compared to simple bromophenols.
The following table provides a comparative overview of the structural features and known biological activities of this compound and related compounds.
| Compound | Key Structural Features | Known/Potential Biological Activities |
| This compound | Bromine (ortho to OH), p-OH, Acetamide | Potential enzyme inhibitory, antimicrobial, antioxidant |
| N-(4-Hydroxyphenyl)acetamide (Paracetamol) | p-OH, Acetamide | Analgesic, Antipyretic (COX inhibition) openaccessjournals.com |
| 3-Bromophenol | Bromine (meta to OH), OH | Antioxidant, Antimicrobial intermediate |
| 4-Bromophenol | Bromine (para to OH), OH | Antioxidant, Antimicrobial intermediate |
This comparative analysis underscores that this compound is a hybrid structure that combines the features of both phenolic amides and bromophenols. Its unique biological profile is therefore expected to arise from the synergistic or antagonistic interplay of these different structural components.
Identification of Molecular Targets and Binding Site Characterization
While direct studies identifying the specific molecular targets of this compound are limited, its structural similarity to N-(4-hydroxyphenyl)acetamide (acetaminophen) suggests potential interactions with similar biological molecules. The introduction of a bromine atom at the meta-position to the hydroxyl group can, however, significantly alter its electronic and steric properties, potentially leading to a unique target profile.
The core structure, a substituted hydroxyphenylacetamide, is known to interact with various enzymes and receptors. The acetamide group can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding. The phenyl ring provides a scaffold for hydrophobic interactions. The bromine atom introduces a region of positive electrostatic potential (a sigma-hole), which can engage in halogen bonding with electron-rich pockets in a binding site.
Computational modeling and fragment-based screening approaches could be instrumental in identifying and characterizing the binding sites of this compound on its molecular targets. These methods can predict the binding affinity and orientation of the compound within a protein's active site, providing valuable insights into the specific amino acid residues involved in the interaction.
Enzyme Inhibition and Activation Mechanisms
The potential for this compound to modulate the activity of various enzymes is a key area of investigation. Based on the known activities of structurally related compounds, its effects on cyclooxygenase (COX) enzymes and protein tyrosine phosphatase 1B (PTP1B) are of particular interest.
N-(4-hydroxyphenyl)acetamide (acetaminophen) is known to inhibit COX enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation. While its mechanism is complex and not fully elucidated, it is believed to act as a reducing inhibitor of the peroxidase (POX) site of COX enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit the cyclooxygenase activity of these enzymes, but not necessarily their gene expression. nih.gov
The presence of the bromine atom in this compound could influence its interaction with COX enzymes. Halogen substitution can alter the lipophilicity and electronic distribution of the molecule, potentially affecting its binding affinity and inhibitory potency. For instance, modifications to the structure of some NSAIDs, such as the introduction of a 4-bromobenzyl group in indomethacin derivatives, have been shown to generate COX-2 selective inhibitors. nih.gov This suggests that the bromine atom in this compound could play a role in its potential selectivity towards COX isoforms.
| Structural Feature | Potential Role in COX Interaction | Comparison with Related Compounds |
|---|---|---|
| Acetamide Group | Hydrogen bonding with active site residues | Shared with Acetaminophen (B1664979) |
| Hydroxyphenyl Group | Potential for redox activity at the POX site | Shared with Acetaminophen |
| Bromine Atom | Altered lipophilicity and electronic properties, potential for halogen bonding | Unique feature compared to Acetaminophen |
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Bromophenol derivatives isolated from marine sources have been identified as potent inhibitors of PTP1B. nih.govnih.gov
A series of synthesized bromophenol derivatives have demonstrated weak to good PTP1B inhibition. nih.gov Notably, a highly brominated compound exhibited promising inhibitory activity against PTP1B with high selectivity over other protein tyrosine phosphatases. nih.gov The presence of the bromo- and hydroxyl- groups on the phenyl ring of this compound suggests that it may also possess PTP1B inhibitory activity. The bromine atom could enhance binding affinity to the active site of PTP1B, contributing to its inhibitory effect.
| Compound | IC50 (µM) against PTP1B | Source |
|---|---|---|
| Bromophenol 4e | 2.42 | nih.gov |
| Highly Brominated Compound 4g | 0.68 | nih.gov |
| Bromophenol 119 | 4.9 µg/mL | nih.gov |
Receptor Interaction and Downstream Signaling Pathway Modulation
The interaction of this compound with various receptors could trigger downstream signaling cascades, leading to a range of cellular responses. The structural motifs within the molecule provide a basis for potential interactions with opioid receptors and bromodomains.
The 4-hydroxyphenyl moiety is a key pharmacophore in many opioid receptor ligands. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been evaluated for their opioid agonist and antagonist activity. nih.gov The structure-activity relationships of these compounds highlight the importance of the hydroxyphenyl group for receptor binding.
While this compound does not possess the typical rigid piperidine scaffold of many opioids, the substituted hydroxyphenyl group could still allow for interactions with opioid receptors. The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.govacs.org The bromine atom on the phenyl ring of this compound could influence its binding profile to these receptors.
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression. They have emerged as important targets for drug discovery, particularly in cancer and inflammation. Fragment-based screening has revealed that small molecules, including acetaminophen (N-(4-hydroxyphenyl)acetamide), can bind to the acetyl-lysine binding pocket of bromodomains. nih.gov
The binding of acetaminophen to different bromodomains, such as those of CREBBP, suggests that the hydroxyphenylacetamide scaffold can serve as a template for the design of bromodomain inhibitors. nih.gov The bromine atom in this compound could potentially enhance its binding affinity or selectivity for specific bromodomains through halogen bonding or by occupying a hydrophobic pocket within the binding site. The replacement of a tert-butanol group with a 4-hydroxyphenyl group in one series of compounds led to a potent inhibitor of BET (Bromodomain and Extra-Terminal domain) binding to acetylated histones. nih.gov
Cellular and Subcellular Mechanisms of Pharmacological Action (pre-clinical focus)
There is currently no available research that elucidates the cellular or subcellular mechanisms through which this compound may exert any pharmacological effects. Studies identifying specific molecular targets, signaling pathways, or intracellular interactions of this compound have not been found in the public domain.
In Vitro Pharmacological Characterization in Disease Models (pre-clinical focus)
Similarly, there is a lack of published in vitro studies characterizing the pharmacological effects of this compound in any disease models. Data from cell-based assays, enzyme inhibition studies, or other in vitro systems that would define its activity profile, potency, or efficacy are not available.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
In a typical DFT study of this compound, the initial molecular structure would be computationally relaxed to find its lowest energy conformation. This involves using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to approximate the complex electron correlation effects. The outcome of this process is an optimized molecular geometry from which key structural parameters can be extracted. These parameters include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration and steric properties. The calculation also yields the total electronic energy, a key indicator of molecular stability.
Table 1: Representative Data from a DFT Geometry Optimization This table is illustrative and shows the type of data obtained from a DFT calculation.
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| O-H (hydroxyl) | 0.97 Å | |
| C=O (carbonyl) | 1.23 Å | |
| N-H (amide) | 1.01 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-O-H | 109.0° | |
| O=C-N | 122.5° |
| Dihedral Angle | C-C-N-C | 15.0° |
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly on the oxygen atom and the aromatic system. The LUMO would likely be distributed over the acetamide group and the benzene (B151609) ring. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show strong negative potentials around the carbonyl oxygen of the acetamide group and the hydroxyl oxygen, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the hydroxyl and amide hydrogen atoms.
Table 2: Conceptual Electronic Properties Derived from HOMO-LUMO Energies This table illustrates the types of electronic descriptors calculated from frontier orbital energies.
| Property | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
A molecular docking study of this compound would involve selecting a relevant protein target. The 3D structures of both the ligand (the compound) and the protein are prepared and then computationally docked. The simulation generates various possible binding poses and scores them based on factors like intermolecular energies, which include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The results can reveal how the compound fits into the protein's active site and identify the key amino acid residues involved in the interaction. For instance, the hydroxyl and amide groups of this compound would be predicted to form critical hydrogen bonds with polar residues in a receptor's binding pocket.
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, thus validating the docking results.
Table 3: Example of a Molecular Docking Result Summary This table is a hypothetical representation of typical data from a molecular docking simulation.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase A | -8.5 | ASP 150 | Hydrogen Bond (with -OH group) |
| LYS 45 | Hydrogen Bond (with C=O group) | ||
| LEU 148 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) would be required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, HOMO/LUMO energies from DFT). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. Once a statistically robust and validated model is developed, it can be used to predict the biological activity of new or untested compounds like this compound based solely on its calculated descriptors.
Theoretical Prediction of Bioactivity and Pharmacological Profiles
Beyond QSAR, various in silico methods can predict the potential bioactivity and pharmacological profile of a molecule. These approaches often leverage large databases of known compounds and their biological targets.
By submitting the structure of this compound to web-based platforms (e.g., SwissTargetPrediction, PASS), a spectrum of potential biological targets can be generated. These predictions are based on the principle of chemical similarity, where a molecule is likely to bind to the same targets as other known molecules with similar structural features. The output is typically a list of probable protein targets, such as enzymes, G-protein coupled receptors, or ion channels, ranked by likelihood. Additionally, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to assess the compound's drug-likeness and potential liabilities early in the discovery process. nih.gov These theoretical predictions are invaluable for hypothesis generation and for prioritizing compounds for experimental screening.
Table 4: Table of Compounds Mentioned
| Compound Name |
|---|
Exploration as a Precursor or Intermediate in Medicinal Chemistry Programs
The this compound scaffold holds significant promise as a starting point for the synthesis of more complex molecules with potential therapeutic value. The presence of bromine, a hydroxyl group, and an acetamide group offers multiple reactive sites for chemical derivatization, allowing for the systematic modification of the molecule to optimize its biological activity.
The acetanilide framework is a well-established pharmacophore found in a variety of approved drugs. For instance, Paracetamol (Acetaminophen), an N-(4-hydroxyphenyl)acetamide, is a widely used analgesic and antipyretic. Acetanilide derivatives have been investigated for a wide range of pharmacological activities, including as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. researchgate.net
The bromine atom on the phenyl ring of this compound is particularly advantageous for medicinal chemists. It can serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse chemical groups to explore the structure-activity relationship (SAR) of synthesized analogues. This approach is crucial in the development of targeted therapies, including kinase inhibitors, which are a major class of drugs used in oncology and for the treatment of inflammatory diseases. researchgate.net For example, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which shares the N-(bromo-phenyl)acetamide core, demonstrated their potential as antibacterial agents and alkaline phosphatase inhibitors, highlighting the utility of this scaffold in generating bioactive compounds. mdpi.com
Furthermore, the hydroxyl group can be modified to improve pharmacokinetic properties, such as solubility and metabolic stability, or to introduce new functionalities that can interact with biological targets. The acetamide group also provides a site for modification, although it is often retained for its hydrogen bonding capabilities, which can be critical for target engagement.
Below is a table summarizing the potential of this compound as a precursor in medicinal chemistry:
| Feature | Advantage in Medicinal Chemistry | Potential Therapeutic Areas |
| Bromine Atom | Enables diverse modifications via cross-coupling reactions for SAR studies. | Oncology, Infectious Diseases, Inflammation |
| Hydroxyl Group | Can be modified to enhance solubility, metabolic stability, and target interactions. | Various |
| Acetamide Moiety | Provides hydrogen bonding capabilities crucial for target binding. | Various |
| Overall Scaffold | Proven pharmacophore present in existing drugs and bioactive compounds. | Analgesia, various others |
Development as Biochemical Probes for Target Validation
The identification and validation of biological targets are critical steps in the drug discovery process. Biochemical probes are essential tools in this endeavor, allowing researchers to study the function and regulation of specific proteins and enzymes in their native environment. This compound possesses structural features that make it an attractive candidate for the development of such probes.
One promising application is in the creation of photoaffinity probes . These probes are designed to bind to a specific target protein and, upon irradiation with UV light, form a covalent bond, permanently labeling the protein. This allows for the identification of the target protein and the characterization of its binding site. The this compound structure could be modified to incorporate a photoreactive group, such as a diazirine or an aryl azide (B81097), which would be activated by light. The inherent binding affinity of the core scaffold for a particular target would guide the probe to its destination.
Another potential application is in the development of activity-based probes (ABPs) . ABPs are designed to react with the active site of a specific enzyme, providing a measure of its catalytic activity. The acetamide or hydroxyl group of this compound could be modified to include a reactive "warhead" that covalently modifies the target enzyme. The bromine atom could be used to attach a reporter tag, such as a fluorophore or a biotin molecule, allowing for the detection and isolation of the labeled enzyme.
The development of biochemical probes from this compound would enable researchers to:
Identify the molecular targets of bioactive compounds derived from this scaffold.
Validate these targets for their role in disease.
Screen for new and more potent inhibitors.
Study the downstream effects of target engagement in complex biological systems.
Potential Contributions to Advanced Materials Science (e.g., polymers)
The functional groups present in this compound also make it a valuable building block for the synthesis of advanced materials, particularly functional polymers. The hydroxyl group and the bromine atom on the aromatic ring can be exploited for polymerization reactions.
For example, the hydroxyl group can undergo esterification or etherification reactions to be incorporated into polyester or polyether backbones. The bromine atom can be used in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. Brominated phenols are known to be used as flame retardants and as monomers in the synthesis of high-performance polymers. nih.gov
The incorporation of the this compound unit into a polymer chain could impart specific properties to the resulting material, such as:
Enhanced thermal stability: The aromatic and amide components can contribute to a higher decomposition temperature.
Flame retardancy: The presence of bromine is a well-established strategy for imparting flame-retardant properties to polymers.
Specific binding capabilities: The functional groups on the monomer unit could be designed to interact with specific molecules or ions, leading to applications in sensing or separation technologies.
Biocompatibility: The acetanilide structure is found in biocompatible molecules, suggesting that polymers derived from this monomer could have applications in biomedical devices and drug delivery systems.
The following table outlines the potential roles of this compound in polymer science:
| Functional Group | Polymerization Reaction | Potential Polymer Property |
| Hydroxyl Group | Esterification, Etherification | Introduction of polar groups, potential for hydrogen bonding |
| Bromine Atom | Suzuki Polycondensation, other cross-coupling reactions | Creation of conjugated polymers, flame retardancy |
| Aromatic Ring | Contributes to backbone rigidity | Enhanced thermal and mechanical stability |
Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery
The versatility of this compound opens up numerous avenues for interdisciplinary research, bridging the fields of chemistry, biology, and medicine. The development of new synthetic methodologies to create libraries of derivatives based on this scaffold is a key area for organic chemists. These libraries can then be screened by pharmacologists and biochemists to identify lead compounds for various diseases.
Collaboration between medicinal chemists and structural biologists will be crucial for understanding how these molecules interact with their biological targets at the atomic level. This knowledge can then be used to design more potent and selective inhibitors.
Furthermore, the development of biochemical probes from this compound provides chemical biologists with powerful tools to investigate complex biological processes. These probes can be used in cellular and animal models to dissect signaling pathways and to understand the molecular basis of disease.
The potential applications of this compound in materials science also create opportunities for collaboration between polymer chemists and biomedical engineers. The development of new functional and biocompatible materials based on this scaffold could lead to innovations in areas such as tissue engineering, medical implants, and controlled drug release systems.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-Bromo-4-hydroxyphenyl)acetamide?
The synthesis typically involves bromination and acetylation steps. For structurally analogous bromophenyl acetamides, bromine substitution on a phenolic precursor followed by acetylation of the amine group is a common route. Key steps include:
- Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃) to introduce the bromine atom at the 3-position of a 4-hydroxyphenyl precursor.
- Acetylation : Reaction with acetyl chloride or acetic anhydride to protect the amine group. Reaction conditions (temperature, solvent, and catalyst) must be optimized to avoid over-bromination or decomposition. For example, highlights the role of bromine positioning in similar compounds for directing reactivity . Multi-step protocols for related acetamide derivatives are detailed in , emphasizing controlled coupling reactions and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168–170 ppm for carbonyl) and bromine/aryl proton environments. provides crystal data for a similar compound, validating NMR assignments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 244–246 for C₈H₈BrNO₂).
- X-ray Diffraction : For crystalline derivatives, parameters like space group (e.g., P2₁2₁2₁) and unit cell dimensions (e.g., a = 4.78 Å, b = 18.77 Å, c = 19.38 Å) confirm stereochemistry .
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
The bromine atom at the 3-position acts as a directing group, enabling regioselective reactions. demonstrates that bromine in similar acetamides facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) due to its electron-withdrawing nature . For example:
- Amine Substitution : Reaction with NaN₃ yields azido derivatives (e.g., N-(3-azido-4-hydroxyphenyl)acetamide).
- Thiol Coupling : Thioether formation under basic conditions. Solvent polarity and temperature (e.g., DMF at 80°C) are critical for controlling reaction pathways .
Advanced Research Questions
Q. What strategies are used to evaluate the compound’s potential as a kinase inhibitor or anticancer agent?
- In Vitro Assays : Cytotoxicity screening using MTT assays (e.g., IC₅₀ values against cancer cell lines) as described in .
- Kinase Profiling : Testing inhibition of kinases (e.g., EGFR, VEGFR) via enzymatic assays.
- Molecular Docking : Computational modeling to predict binding affinities to target proteins (e.g., ATP-binding pockets). highlights docking studies for bromophenyl acetamide derivatives to optimize binding modes .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in:
- Purity : HPLC analysis (≥95% purity) to rule out impurities (see ) .
- Assay Conditions : Standardizing protocols (e.g., cell line selection, incubation time).
- Structural Analogues : Comparing activity trends with related compounds (e.g., ’s comparison of methyl vs. chloro substituents) .
Q. What experimental design optimizes synthetic yield while minimizing side products?
- Design of Experiments (DOE) : Varying temperature (40–100°C), solvent (DMF vs. THF), and catalyst loading to identify optimal conditions.
- In Situ Monitoring : TLC or HPLC to track reaction progress. emphasizes reaction time control (e.g., 12–24 hours) to avoid over-oxidation or decomposition .
Q. How is chemical stability assessed under varying pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound at pH 1–13 and temperatures (25–60°C) for 1–4 weeks.
- Analytical Methods : Monitor degradation via HPLC and LC-MS. notes stability thresholds for similar acetamides (e.g., >90% purity retention at pH 7.4) .
Q. Which techniques elucidate molecular interactions with biological targets?
- X-ray Crystallography : Resolve binding modes using co-crystallized protein-ligand complexes (e.g., ’s crystal structure data) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). combines docking and SPR for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
